![molecular formula C26H26N2O5 B303250 4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid CAS No. 6039-91-4](/img/structure/B303250.png)
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Mechanism of Action
TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of B-cell receptor signaling, and its inhibition leads to disruption of downstream signaling pathways and ultimately apoptosis of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties. In preclinical studies, TAK-659 has demonstrated efficacy against a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited in patients with mutations in the BTK gene or alternative signaling pathways. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659.
Future Directions
Future research on TAK-659 could focus on its potential use in combination with other targeted therapies, as well as its efficacy in different types of B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for TAK-659 in clinical trials. Finally, research could focus on identifying biomarkers that could predict response to TAK-659 treatment.
Synthesis Methods
TAK-659 can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several reactions including amidation, acylation, and cyclization. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the final product.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to apoptosis (programmed cell death) of cancer cells. TAK-659 has also been shown to have synergistic effects when combined with other targeted therapies such as venetoclax and ibrutinib.
properties
CAS RN |
6039-91-4 |
---|---|
Product Name |
4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[[2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c1-26(2,3)18-10-14-20(15-11-18)33-16-23(29)28-22-7-5-4-6-21(22)24(30)27-19-12-8-17(9-13-19)25(31)32/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)(H,31,32) |
InChI Key |
KAPJTFPTGPEAIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.